molecular formula C6H13Cl2N5O B13448232 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

Cat. No.: B13448232
M. Wt: 242.10 g/mol
InChI Key: VBQDECAOKIYIEV-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety in the compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride apart is its unique combination of the piperazine and triazole moieties. This combination enhances its potential biological activity and makes it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H13Cl2N5O

Molecular Weight

242.10 g/mol

IUPAC Name

3-piperazin-1-yl-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride

InChI

InChI=1S/C6H11N5O.2ClH/c12-6-8-5(9-10-6)11-3-1-7-2-4-11;;/h7H,1-4H2,(H2,8,9,10,12);2*1H

InChI Key

VBQDECAOKIYIEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=O)N2.Cl.Cl

Origin of Product

United States

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